4,5-BIS(TRIFLUOROMETHYL)IMIDAZOLE
Description
Historical Context and Evolution of Fluorinated Heterocycle Chemistry
The journey into fluorinated heterocycles began in the mid-20th century, with the approval of the first fluorinated drug, fludrocortisone, in 1954. tandfonline.com This milestone sparked an exponential growth in the development of fluorinated pharmaceuticals. tandfonline.com Initially, research focused on introducing single fluorine atoms or fluorinated groups onto existing drug scaffolds to enhance metabolic stability, bioavailability, and binding affinity. tandfonline.comnih.gov The unique properties of the carbon-fluorine bond, including its high strength and polarity with minimal steric hindrance, proved advantageous. tandfonline.com
Over the decades, synthetic methodologies have evolved, allowing for more precise and efficient incorporation of fluorine and trifluoromethyl groups into complex heterocyclic systems. rsc.org Early methods often relied on harsh reagents and had limited scope. However, the development of new fluorinating agents, such as N-fluoropyridinium triflates, and advanced catalytic techniques have revolutionized the field. rsc.org This has enabled the synthesis of a diverse range of fluorinated heterocycles, including those with multiple trifluoromethyl substituents like 4,5-bis(trifluoromethyl)imidazole, which were previously challenging to access.
Significance of Imidazole (B134444) Scaffolds in Modern Chemical Synthesis and Materials Science
The imidazole ring is a remarkably versatile building block in both chemical synthesis and materials science. numberanalytics.comnumberanalytics.com First synthesized in the 19th century, its importance stems from its unique aromatic structure and the presence of two nitrogen atoms, which impart both acidic and basic properties. numberanalytics.comnih.gov This amphoteric nature allows it to act as a proton donor and acceptor, a key feature in many enzymatic reactions and catalytic processes. nih.gov
In chemical synthesis , imidazole derivatives are central to the construction of a wide array of pharmaceuticals, agrochemicals, and other complex organic molecules. numberanalytics.commdpi.com The imidazole core can be readily functionalized at various positions, providing a scaffold for creating diverse chemical libraries for drug discovery. nih.gov
In materials science , imidazole-based compounds are being explored for a range of applications. numberanalytics.comresearchgate.net Their ability to form hydrogen bonds and participate in electrostatic interactions makes them suitable for creating self-assembling materials and polymers with unique properties like high thermal stability and ionic conductivity. numberanalytics.comresearchgate.net Furthermore, imidazole-functionalized surfaces are being investigated for their potential in catalysis and chemical sensing. numberanalytics.com The development of imidazole-based ionic liquids has also opened up new possibilities in green chemistry and materials processing.
Unique Electronic and Steric Influence of Bis(trifluoromethyl) Substitution on Imidazole Systems
The introduction of two trifluoromethyl groups at the 4 and 5 positions of the imidazole ring exerts a profound influence on its electronic and steric properties. The CF3 group is one of the strongest electron-withdrawing groups in organic chemistry. Consequently, the bis(trifluoromethyl) substitution significantly lowers the electron density of the imidazole ring, making it more electron-deficient. This has several important consequences:
Acidity: The electron-withdrawing nature of the two CF3 groups is expected to significantly increase the acidity of the N-H proton compared to unsubstituted imidazole.
Reactivity: The electron-deficient ring is more susceptible to nucleophilic attack and less prone to electrophilic substitution. This altered reactivity profile opens up new synthetic possibilities. For instance, amination reactions that typically occur at the 5-position in some imidazoles have been observed to proceed at the 4-position in others, highlighting the nuanced effects of substitution on reactivity. acs.orgacs.org
Lipophilicity: Trifluoromethyl groups are known to increase the lipophilicity of a molecule, which can have a significant impact on its solubility and membrane permeability.
From a steric perspective , the two bulky trifluoromethyl groups flank the imidazole ring, creating a more sterically hindered environment. This can influence how the molecule interacts with other molecules, such as enzymes or receptors, potentially leading to increased selectivity in biological applications. The steric hindrance can also affect the rotational freedom of substituents attached to the imidazole nitrogen.
The combination of these powerful electronic and steric effects makes this compound a unique and valuable tool in the design of new functional molecules. The altered properties of this fluorinated scaffold provide a platform for developing novel catalysts, advanced materials, and potentially new therapeutic agents with enhanced properties.
Referenced Compounds
| Compound Name | Structure |
| This compound | C₅H₂F₆N₂ |
| Fludrocortisone | C₂₁H₂₉FO₅ |
| Imidazole | C₃H₄N₂ |
| N-fluoropyridinium triflate | C₅H₄FN(SO₃CF₃) |
Interactive Data Table: Properties of Imidazole and its Derivatives
This table summarizes key properties of imidazole and the anticipated effects of bis(trifluoromethyl) substitution.
| Property | Imidazole | This compound (Anticipated) |
| Formula | C₃H₄N₂ | C₅H₂F₆N₂ |
| Molar Mass | 68.08 g/mol | 204.06 g/mol |
| Acidity (pKa of N-H) | ~14.5 | Significantly Lower (More Acidic) |
| Basicity (pKa of conjugate acid) | ~7.0 numberanalytics.com | Significantly Lower (Less Basic) |
| Electron Density of Ring | Electron-rich | Electron-deficient |
| Reactivity towards Electrophiles | High | Low |
| Reactivity towards Nucleophiles | Low | High |
| Lipophilicity (LogP) | -0.08 | Significantly Higher |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-bis(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6N2/c6-4(7,8)2-3(5(9,10)11)13-1-12-2/h1H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWRLZYPCYXBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309969 | |
| Record name | 4,5-bis(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651-34-3 | |
| Record name | NSC220273 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-bis(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-bis(trifluoromethyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4,5 Bis Trifluoromethyl Imidazole and Its Key Intermediates
De Novo Synthesis Approaches
The de novo synthesis of the 4,5-bis(trifluoromethyl)imidazole core involves the formation of the heterocyclic ring from open-chain starting materials. These methods are crucial for creating the fundamental structure of the target molecule.
Cyclocondensation Reactions Employing Perfluorobiacetyl
A primary and effective method for the synthesis of precursors to this compound involves the cyclocondensation of perfluorobiacetyl with urea (B33335) and its derivatives. This reaction leads to the formation of 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one and its N-substituted analogues. wikipedia.orgorganic-chemistry.org
The reaction of perfluorobiacetyl with urea, N-methylurea, or N-phenylurea yields the corresponding cis- and trans-isomers of 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-ones. wikipedia.orgorganic-chemistry.orgrsc.org For instance, the reaction with urea produces 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one, while the reaction with N-methylurea gives 1-methyl-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one. organic-chemistry.org Similarly, reacting perfluorobiacetyl with thiourea (B124793) results in the formation of 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidine-2-thione, predominantly as the trans-isomer, in a yield of approximately 60%. wikipedia.org
These imidazolidin-2-one derivatives are stable, crystalline compounds and serve as crucial intermediates for further transformations to obtain the fully aromatic this compound or other complex heterocyclic systems. The reaction conditions, such as the solvent and temperature, can influence the product distribution and yield.
Table 1: Cyclocondensation Reactions with Perfluorobiacetyl
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| Perfluorobiacetyl | Urea | 4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one | wikipedia.orgorganic-chemistry.org |
| Perfluorobiacetyl | N-Methylurea | 1-Methyl-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one | organic-chemistry.org |
| Perfluorobiacetyl | Phenylurea | 1-Phenyl-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one | wikipedia.orgrsc.org |
| Perfluorobiacetyl | Thiourea | 4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidine-2-thione | wikipedia.org |
One-Pot Multicomponent Strategies for Imidazole (B134444) Ring Formation
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted imidazoles from simple starting materials in a single synthetic operation. rsc.orgsemanticscholar.orgnih.govscirp.orgscirp.org While a specific MCR for the direct synthesis of this compound is not extensively documented, the general strategies for imidazole synthesis can be adapted.
A common MCR for imidazole synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium (B1175870) salt. rsc.orgscirp.orgscirp.org In the context of this compound, perfluorobiacetyl would serve as the 1,2-dicarbonyl component. The other components would be an aldehyde and a source of ammonia, such as ammonium acetate. Various catalysts, including Lewis acids like bismuth(III) triflate and solid-supported acids like HBF₄–SiO₂, have been shown to be effective in promoting these reactions. rsc.orgscirp.orgscirp.org
Another powerful MCR is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.orgyoutube.com This reaction typically involves the [3+2] cycloaddition of TosMIC with an aldimine, which can be generated in situ from an aldehyde and an amine. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a plausible, though not explicitly reported, approach would involve a modified van Leusen strategy using a fluorinated precursor.
The development of a direct one-pot MCR for this compound remains an area of interest, as it would provide a more streamlined and efficient route to this important heterocyclic core.
Functionalization and Derivatization of Pre-existing Imidazole Systems
An alternative to de novo synthesis is the modification of an already formed imidazole ring or a related heterocyclic precursor. This approach allows for the introduction of trifluoromethyl groups or other functionalities at specific positions.
Regioselective Electrophilic Fluorination of Imidazole Derivatives
The direct introduction of fluorine onto an imidazole ring can be achieved through electrophilic fluorination. This method is particularly useful for synthesizing fluorinated imidazoles that may be difficult to access through other routes. The regioselectivity of the fluorination is a critical aspect of this strategy. semanticscholar.orgresearchgate.net
A variety of electrophilic fluorinating agents are available, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor® being among the most common. scirp.orgnih.govnih.gov The choice of reagent and reaction conditions can influence the position of fluorination on the imidazole ring. For instance, the direct functionalization of rationally designed imidazole derivatives can be achieved with NFSI, enabled by in situ deprotonation with a strong base like lithium 2,2,6,6-tetramethylpiperidine. semanticscholar.orgresearchgate.net By carefully selecting protecting groups, it is possible to direct the fluorination to either the C4 or C5 position of the imidazole ring. semanticscholar.orgresearchgate.net
For example, a regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines has been described using Selectfluor® in an aqueous medium. researchgate.net While this is a related heterocyclic system, the principles of electrophilic fluorination can be applied to the imidazole core. The development of methods for the regioselective fluorination of imidazoles already bearing one trifluoromethyl group would be a valuable strategy for accessing this compound.
Table 2: Common Electrophilic Fluorinating Agents
| Reagent | Abbreviation | Reference |
|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | scirp.orgnih.govnih.gov |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | scirp.orgnih.govnih.govresearchgate.net |
N-Substitution and Ring Modification Reactions of 4,5-Bis(trifluoromethyl)imidazolidinone Analogues
The 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one intermediates, synthesized from perfluorobiacetyl, are versatile building blocks for a variety of N-substitution and ring modification reactions. wikipedia.orgorganic-chemistry.org These reactions can lead to the formation of more complex heterocyclic systems containing the this compound moiety.
For example, the reaction of 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one with urea in N,N-dimethylacetamide at elevated temperatures results in the formation of bis(trifluoromethyl)glycoluril. wikipedia.org However, when N-substituted 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-ones are reacted with urea under similar conditions, they can yield 1-alkyl(aryl)bis(trifluoromethyl)imidazooxazoles. rsc.org
Furthermore, reactions with other dinucleophiles like thiosemicarbazide (B42300) and guanidine (B92328) carbonate can lead to a variety of trifluoromethyl-containing heterocycles, including imidazothiazoles, 1,2,4-triazines, and hydantoins, depending on the solvent and the substituent at the nitrogen atom of the imidazolidine (B613845) ring. wikipedia.orgorganic-chemistry.org The reaction of 1-methyl- or 1-phenyl-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-ones with 2-aminoethanol has been found to lead to hydroxyethylamino-substituted hydantoins. wikipedia.org
These transformations highlight the utility of 4,5-bis(trifluoromethyl)imidazolidinone analogues as key intermediates in the synthesis of a diverse range of fluorinated heterocyclic compounds.
Reactivity Patterns and Complex Chemical Transformations of 4,5 Bis Trifluoromethyl Imidazole Systems
Reactions with N,N-Dinucleophiles and Related Reagents
Precursors such as 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one, derived from the reaction of perfluorobiacetyl with urea (B33335), serve as versatile building blocks for the synthesis of more complex heterocyclic systems through reactions with N,N-dinucleophiles.
The condensation of 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one with various N,N-dinucleophiles provides a direct route to fused heterocyclic structures. A notable example is the reaction with urea in a dipolar aprotic solvent like N,N-dimethylacetamide at elevated temperatures, which yields bis(trifluoromethyl)-glycoluril. researchgate.netresearchgate.net
When thiourea (B124793) is used as the dinucleophile under similar conditions, the reaction can lead to a variety of products. The condensation of 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one or its thione analog with thiourea or ammonium (B1175870) thiocyanate can unexpectedly yield fused systems such as trifluoromethylated thioxoimidazothiazolones and oxoimidazothiazolones. researchgate.netresearchgate.netresearchgate.net In contrast, reacting 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidine-2-thione with urea primarily produces the corresponding trifluoromethylated thioglycoluril. researchgate.net
The following table summarizes the formation of various fused heterocyclic systems from trifluoromethyl-containing imidazolidine (B613845) precursors.
| Starting Material | Reagent | Product(s) |
| 4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one | Urea | Bis(trifluoromethyl)-glycoluril |
| 4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one/thione | Thiourea / NH₄SCN | Thioxoimidazothiazolones, Oxoimidazothiazolones |
| 4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidine-2-thione | Urea | Trifluoromethylated thioglycoluril |
| 1-Alkyl(aryl)-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-ones | Urea | 1-Alkyl(aryl)bis(trifluoromethyl)imidazooxazoles |
This table illustrates the diverse outcomes of condensation reactions based on the specific dinucleophile and starting material used.
The reactions of N-substituted 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-ones can be accompanied by significant molecular rearrangements. When these N-alkyl or N-aryl substituted precursors are heated with urea in dimethylacetamide, the expected formation of imidazooxazoles occurs alongside a notable rearrangement. researchgate.net This process leads to the formation of N-alkyl(aryl)-5,5-bis(trifluoromethyl)hydantoins. researchgate.net
This rearrangement is proposed to involve a migration of a trifluoromethyl group from position 4 to position 5 of the imidazolidin-2-one ring. researchgate.net A similar rearrangement to form the hydantoin derivative is also observed when the N-substituted imidazolidin-2-ones are simply boiled in dimethylacetamide without urea. researchgate.net Furthermore, interaction of N-substituted imidazolidines with 2-aminophenol has also been shown to yield 5,5-bis(trifluoromethyl)hydantoins as rearrangement products. researchgate.net
Detrifluoromethylation Reactions in Substituted Imidazole (B134444) Precursors
While the trifluoromethyl group is generally stable, its removal from a heterocyclic ring, known as detrifluoromethylation, can be achieved under specific conditions. Research has shown that a facile detrifluoromethylation can occur in the 4,4-bis(trifluoromethyl)-5-hydroxyimidazoline ring system. nih.gov
When treated with a variety of bases, 4,4-bis(trifluoromethyl)-5-hydroxyimidazoline undergoes an unusual elimination of a trifluoromethyl group to afford the biologically significant 4-(trifluoromethyl)imidazole analogs. nih.gov A unique mechanism for this transformation has been proposed, which is supported by the isolation and trapping of hypothesized intermediates. nih.gov This reaction demonstrates a pathway to selectively remove one of the two CF₃ groups, providing access to mono-trifluoromethylated imidazole derivatives from a bis-trifluoromethylated precursor.
Nucleophilic and Electrophilic Substitution Pathways on the Imidazole Ring
The two potent electron-withdrawing trifluoromethyl groups at the C4 and C5 positions fundamentally alter the electronic character of the imidazole ring, heavily influencing its susceptibility to substitution reactions.
Nucleophilic Substitution: Imidazole itself is generally resistant to nucleophilic aromatic substitution. However, the presence of strong electron-withdrawing groups, such as CF₃, can activate the ring for such reactions by stabilizing the negative charge of the intermediate Meisenheimer complex. globalresearchonline.netlibretexts.orgmasterorganicchemistry.com The 4,5-bis(trifluoromethyl)imidazole system is therefore expected to be highly activated towards attack by nucleophiles. The electron deficiency created by the two CF₃ groups makes the carbon atoms of the imidazole ring electrophilic and susceptible to substitution by strong nucleophiles, a reactivity pattern opposite to that of typical aromatic systems. libretexts.orgmasterorganicchemistry.com
Electrophilic Substitution: Conversely, the same electronic factors that promote nucleophilic attack strongly deactivate the imidazole ring towards electrophilic aromatic substitution. Electron-withdrawing groups pull electron density away from the ring, making it less attractive to electrophiles. youtube.commdpi.com Reactions like nitration and halogenation, which are common for many aromatic heterocycles, are significantly more difficult for this compound. While electrophilic substitution on less deactivated systems like 2- and 4-(trifluoromethyl)imidazole has been achieved, the presence of a second CF₃ group further reduces the ring's reactivity, making electrophilic substitution a significant synthetic challenge. acs.org
Oxidative Transformations of Imidazole Derivatives
The oxidation of imidazole derivatives can lead to a variety of products, depending on the specific substrate and the oxidizing agent employed. In the context of trifluoromethyl-substituted heterocycles, oxidative reactions can target either the ring system or its substituents.
Selective oxidation of amine precursors containing trifluoromethyl-substituted heterocyclic cores has been used to synthesize azo- and azoxy-bridged compounds. For example, the oxidation of 4-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine, a related heterocyclic system, can be controlled to yield either the azo derivative using potassium permanganate (KMnO₄) or the azoxy derivative using a mixture of hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄).
Furthermore, studies on the oxidation of trifluoromethyl-containing sulfides attached to aromatic rings have shown that they can be selectively converted to the corresponding sulfoxides. The oxidation of aryl trifluoromethyl sulfides to aryl trifluoromethyl sulfoxides has been achieved using 30% hydrogen peroxide in trifluoroacetic acid, a metal-free process that avoids overoxidation to the sulfone. rsc.orgrsc.org This methodology is applicable to a variety of aromatic systems and demonstrates a key oxidative transformation of a common functional group that can be appended to imidazole derivatives.
The table below details examples of oxidizing agents used for transformations of related trifluoromethyl-containing compounds.
| Substrate Type | Oxidizing Agent(s) | Product Type |
| Heterocyclic Amine | KMnO₄ in dilute HCl | Azo-bridged dimer |
| Heterocyclic Amine | H₂O₂ / H₂SO₄ | Azoxy-bridged dimer |
| Aryl Trifluoromethyl Sulfide | 30% H₂O₂ in TFA | Aryl Trifluoromethyl Sulfoxide |
This table showcases specific oxidizing systems and the resulting products in the transformation of trifluoromethyl-substituted heterocyclic derivatives.
Advanced Applications of 4,5 Bis Trifluoromethyl Imidazole in Materials Science
Integration into Polymeric and Composite Materials
The incorporation of the 4,5-bis(trifluoromethyl)imidazole moiety into polymer backbones, particularly polyimides, has been a significant area of research. Polyimides are renowned for their exceptional thermal stability, mechanical strength, and electrical insulation properties, making them indispensable in the electronics and aerospace industries. mdpi.com The introduction of fluorinated imidazole (B134444) groups can further enhance these properties and introduce new functionalities.
The synthesis of polyimides containing trifluoromethyl and imidazole groups is typically achieved through a two-step polycondensation reaction. This process involves the reaction of a novel diamine monomer containing the this compound structure with various aromatic dianhydrides. rsc.org The resulting poly(amic acid) precursor is then thermally or chemically treated to induce imidization, forming the final polyimide. rsc.orgresearchgate.net
The presence of bulky trifluoromethyl groups in the polymer chain disrupts close packing, which can lead to improved solubility of the polyimides in common organic solvents. rsc.org This is a significant advantage for processing and fabrication of thin films and coatings for optoelectronic devices. Furthermore, the incorporation of these fluorinated groups can result in polyimides with lower dielectric constants and reduced water absorption, which are critical properties for microelectronics applications. mdpi.comtitech.ac.jp
Research has shown that polyimides derived from diamines containing triphenyl-imidazole units with trifluoromethyl groups exhibit excellent thermal stability, with glass transition temperatures often exceeding 300°C. rsc.org Optically, these materials can be highly transparent with a low degree of color, a desirable characteristic for optical applications. rsc.orgtitech.ac.jp The imidazole moiety itself can impart photoluminescence properties to the polyimide, with studies showing blue light emission in solution. rsc.org The specific dianhydride used in the polymerization allows for the tuning of the optical and electronic properties of the final material. rsc.org
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | Around 300 °C | rsc.org |
| Solubility | Soluble in common polar solvents | rsc.org |
| Optical Transparency | High, with light color | rsc.org |
| Photoluminescence | Blue luminescence in solution | rsc.org |
Porous Framework Materials: Covalent Organic Frameworks (COFs) and Coordination Polymers
The precise and tunable nature of the imidazole ring, especially when functionalized with trifluoromethyl groups, makes it an excellent ligand for the construction of porous crystalline materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.net These materials are characterized by their high surface areas and ordered pore structures, making them suitable for applications in gas storage, separation, and catalysis.
In the context of COFs and MOFs, fluorinated imidazole ligands like this compound can play a dual role. Firstly, the nitrogen atoms of the imidazole ring can coordinate with metal ions to form the nodes of a MOF structure or act as reactive sites for the formation of linkages in a COF. researchgate.netresearchgate.net Secondly, the trifluoromethyl groups introduce fluorine atoms into the framework's pores.
The presence of fluorine can significantly alter the properties of the resulting framework. Fluorination is a known strategy to increase the hydrophobicity of materials, which can enhance the stability of MOFs and COFs in the presence of water. acs.orgrsc.org This is a critical factor for many industrial applications where moisture is present. The electron-withdrawing nature of the trifluoromethyl groups can also influence the electronic environment of the pores, potentially leading to selective adsorption of certain guest molecules. researchgate.net For instance, fluorinated MOFs have been investigated for their potential in CO2 capture due to favorable interactions between the fluorine atoms and CO2 molecules. researchgate.netrsc.org
While direct use of this compound in reported COF and MOF structures is an area of ongoing research, the principles derived from studies on other fluorinated and imidazole-based ligands are highly relevant. For example, the incorporation of fluorinated linkers into zeolitic-imidazolate frameworks (ZIFs), a subclass of MOFs, has been shown to improve their stability. acs.org Similarly, the functionalization of COFs with imidazole has been explored to enhance properties like proton conductivity. researchgate.net
| Framework Type | Role of Fluorinated Imidazole Ligand | Resulting Property Enhancement |
| MOF/ZIF | Coordination with metal ions; introduction of fluorine into pores | Increased hydrophobicity and water stability acs.orgrsc.org |
| MOF | Modification of pore electronic environment | Selective gas adsorption (e.g., CO2) researchgate.netrsc.org |
| COF | Linkage formation; functionalization of pores | Potential for tailored properties like proton conductivity researchgate.net |
Energy Conversion and Storage Systems
The unique electrochemical properties endowed by the trifluoromethyl groups on the imidazole ring make this compound and its derivatives promising candidates for components in energy conversion and storage devices, such as fuel cells and lithium-ion batteries.
In proton-exchange membrane fuel cells (PEMFCs), the membrane's ability to efficiently transport protons is crucial for performance. osti.gov Traditional Nafion membranes rely on water for proton conduction, which limits their operating temperature to below 100°C. Imidazole and its derivatives have been investigated as alternative proton carriers that can operate under anhydrous or low-humidity conditions and at higher temperatures. nih.gov
Computational studies have suggested that fluorinated imidazoles can serve as effective proton carriers in water-free fuel cell membranes. nih.govfigshare.com The acidic proton on the imidazole nitrogen can participate in a Grotthuss-type proton hopping mechanism. The presence of electron-withdrawing fluorine atoms can influence the acidity of the N-H proton, potentially affecting the proton transfer process. Furthermore, it has been proposed that fluorinated imidazoles may exhibit weaker binding to platinum electrode surfaces compared to non-fluorinated imidazole, which could reduce electrode poisoning and improve fuel cell longevity. nih.gov
The electrolyte is a critical component of lithium-ion batteries, and its properties dictate the battery's performance, safety, and lifespan. cip.com.cn There is a continuous search for new electrolyte salts and solvents that can offer higher ionic conductivity, better thermal and electrochemical stability, and improved safety. rsc.org
Fluorinated compounds are widely used in lithium-ion battery electrolytes to improve their performance. cip.com.cnrsc.org Imidazolium-based ionic liquids, which are salts that are liquid at low temperatures, have been explored as electrolytes due to their low volatility and non-flammability. researchgate.net The incorporation of trifluoromethyl groups into the imidazolium (B1220033) cation can enhance the electrochemical stability of the electrolyte. researchgate.net For example, ionic liquids with fluorinated imidazolium cations have shown a wide electrochemical stability window, which is essential for high-voltage lithium-ion batteries. researchgate.net
Furthermore, imidazole-based lithium salts have been investigated as additives to stabilize the solid electrolyte interphase (SEI) on the anode of lithium-ion batteries. nih.gov A stable SEI is crucial for preventing electrolyte decomposition and ensuring long-term cycling stability. The specific structure of this compound suggests its potential as a precursor for novel lithium salts or as an additive in advanced battery electrolytes.
| Application | Role of this compound derivative | Key Advantages |
| Fuel Cell Membranes | Proton carrier | Anhydrous proton conduction, potential for reduced electrode poisoning nih.govfigshare.com |
| Lithium-Ion Batteries | Component of ionic liquid electrolytes or electrolyte additive | Enhanced electrochemical stability, potential for SEI stabilization researchgate.netnih.gov |
Fluorescent Materials and Aggregation-Induced Emission (AIE) Systems
The unique electronic properties of the this compound moiety make it a compelling building block for the development of advanced fluorescent materials and systems exhibiting aggregation-induced emission (AIE). The strong electron-withdrawing nature of the two trifluoromethyl (-CF3) groups significantly influences the photophysical characteristics of molecules incorporating this imidazole core. These groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often leading to desirable fluorescent behaviors such as large Stokes shifts and high quantum yields.
Detailed research has explored the integration of trifluoromethyl-substituted imidazoles into various molecular architectures, leading to materials with tunable and enhanced optical properties. While direct and extensive studies on the standalone this compound are limited in the context of fluorescent materials, research on its derivatives provides significant insights into its potential.
Research Findings on Trifluoromethyl-Imidazole Derivatives in Fluorescent Materials
Scientists have successfully synthesized and characterized phenanthroimidazole ligands bearing trifluoromethyl substituents. The introduction of these electron-withdrawing groups results in a noticeable blue shift in the emission spectra when compared to the parent compounds without -CF3 groups. nih.gov This phenomenon is attributed to the alteration of the π-π conjugation within the ligand, which lowers the triplet energy level and, consequently, the LUMO level. nih.gov
In the realm of high-performance polymers, triphenyl imidazole-containing diamines with trifluoromethylphenoxy groups have been synthesized to create a series of polyimide (PI) films. nih.gov These materials exhibit excellent solubility and thermal stability. nih.gov The resulting polyimide films, particularly those derived from 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), show promising optical properties with light coloration and transparency. nih.gov
The photoluminescence of these polyimides is notable, with solutions exhibiting blue luminescence. Specifically, polyimide films based on CBDA display colors in the blue range of the CIE 1931 spectrum. nih.gov
Here is a data table summarizing the properties of a polyimide derived from a trifluoromethyl-imidazole containing diamine:
| Property | Value |
| Glass Transition Temperature (Tg) | ~300 °C |
| Solubility | Soluble in common polar solvents |
| Photoluminescence (in solution) | Blue |
| HOMO Energy Level | ~ -6.5 eV |
| LUMO Energy Level | ~ -3.6 eV |
| Energy Gap | ~ 2.9 eV |
Data compiled from studies on polyimides containing 2-phenyl-4,5-bis(4-(4-amino-2-trifluoromethylphenoxy)phenyl)imidazole and related structures. nih.gov
Aggregation-Induced Emission (AIE) Systems
Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
The this compound scaffold is of interest in the design of AIE luminogens (AIEgens). While direct AIE studies on the parent compound are not extensively documented, research on derivatives highlights the potential of the trifluoromethyl-imidazole core in creating AIE-active materials.
For instance, a novel AIE-based fluorescent tag, 2-(1-(3, 5-bis(trifluoromethyl)phenyl)-4,5-diphenyl-1H-imidazol-2-yl) phenol (IMD), has been designed. This compound demonstrates strong cyan-blue luminescence in the solid state with a high quantum efficiency. Its AIE properties are evident, and it also exhibits mechanofluorochromic behavior, where its fluorescence color changes upon the application of mechanical force.
The photophysical properties of a series of imidazole-based donor-π-acceptor dyes have been investigated, showing solvatochromism and AIE behaviors. rsc.org In dioxane/water mixtures, the emission intensity of some of these dyes increased significantly in solvent mixtures with high water content, indicating AIE characteristics. rsc.org
The table below presents selected photophysical data for AIE-active imidazole derivatives, illustrating the impact of molecular structure on their emission properties.
| Compound | Solvent System (Dioxane:Water) | Emission Maxima (λem, nm) | Emission Intensity Increase (vs. pure dioxane) |
| Dye 2b | 10:90 | 599 (in acetonitrile) | ~5 times |
| Dye 2c | 10:90 | 520 (in acetonitrile) | ~3 times |
| Dye 2d | 10:90 | 529 (in acetonitrile) | ~3 times |
Data is based on a study of imidazole-based donor-π-acceptor dyes. The specific structures are detailed in the source literature. rsc.org
These findings underscore the utility of the trifluoromethyl-imidazole core in the design of advanced fluorescent materials and AIE systems. The electron-withdrawing nature of the trifluoromethyl groups provides a powerful tool for tuning the photophysical properties of organic luminophores, opening avenues for their application in sensors, imaging, and optoelectronic devices.
Catalytic Applications Involving 4,5 Bis Trifluoromethyl Imidazole Moieties
Role of Imidazole (B134444) Derivatives as Organocatalysts in Organic Transformations
Imidazole and its derivatives have emerged as a versatile class of organocatalysts, capable of promoting a wide array of organic transformations. Their catalytic activity often stems from their ability to act as a Brønsted base, a nucleophile, or a precursor to N-heterocyclic carbenes (NHCs). The introduction of trifluoromethyl groups, as seen in 4,5-bis(trifluoromethyl)imidazole, profoundly influences the electronic nature of the imidazole ring, enhancing its Lewis acidity and modulating its basicity and nucleophilicity.
While direct organocatalytic applications of this compound itself are an area of developing research, the principles governing related fluorinated and non-fluorinated imidazole catalysts provide a strong framework for its potential. For instance, imidazole is a known catalyst for multicomponent reactions, facilitating the synthesis of complex heterocyclic and carbocyclic structures under neutral conditions. rsc.org These reactions leverage the amphoteric nature of the imidazole ring.
The presence of strong electron-withdrawing groups is a critical feature for certain catalytic activities. A study on analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole highlighted that a potent electron-withdrawing group at the C-2 position was essential for its observed biological activity, a principle that often translates to catalytic prowess. nih.gov Furthermore, the development of organocatalytic methods for trifluoromethylation reactions underscores the importance of fluorinated moieties in modern catalysis. rsc.org
The general utility of imidazole-based organocatalysts is demonstrated in various multicomponent reactions. The table below summarizes the findings for imidazole-catalyzed synthesis of functionalized heterocycles.
Table 1: Imidazole as an Organocatalyst in Multicomponent Reactions
| Reactants | Product Type | Conditions | Yield | Reference |
|---|
This established catalytic activity of the imidazole core suggests that the electronic modifications imparted by the two trifluoromethyl groups in this compound could be harnessed for novel organocatalytic transformations, particularly in reactions benefiting from enhanced Lewis acidity or precisely tuned basicity.
Metal-Catalyzed Reactions Employing Fluorinated Imidazole Ligands
The imidazole nucleus is a ubiquitous ligand in coordination chemistry, forming stable complexes with a wide range of transition metals. The introduction of fluorine-containing substituents, such as trifluoromethyl groups, can dramatically alter the properties of the resulting metal complexes, influencing their stability, solubility, and catalytic activity. The electron-withdrawing nature of the CF3 groups in this compound decreases the electron density on the nitrogen donor atoms, which can affect the metal-ligand bond strength and the electronic properties of the metal center.
This modulation is crucial in catalysis, where the electronic environment of the metal is key to its reactivity. While specific catalytic studies detailing complexes of this compound are emerging, the broader field of fluorinated imidazole ligands in catalysis provides significant insights. For example, metal-organic frameworks (MOFs) functionalized with imidazole groups have been used to support palladium clusters for highly efficient Suzuki coupling reactions. frontiersin.org The electronic nature of the imidazole linker plays a critical role in stabilizing the metal nanoparticles and promoting catalytic activity.
Research into bis(imidazole) metal complexes further illustrates their utility. The synthesis and characterization of various transition metal complexes with bis(imidazolyl) ligands have been reported, with applications in sensing and as models for bioinorganic systems, highlighting the versatility of the imidazole core in ligand design. dntb.gov.uafau.de The use of related N-heterocyclic carbene (NHC) ligands derived from imidazolium (B1220033) salts is also widespread in metal-catalyzed reactions. cnr.it
The following table presents examples of metal complexes with imidazole-containing ligands and their catalytic applications.
Table 2: Catalytic Applications of Metal Complexes with Imidazole-based Ligands
| Metal | Ligand Type | Reaction | Key Finding | Reference |
|---|---|---|---|---|
| Palladium | Schiff base–imidazole-functionalized MOF | Suzuki Coupling | Highly dispersed Pd clusters on the functionalized MOF showed excellent catalytic activity. | frontiersin.org |
| Bismuth(III) | - (used as triflate salt) | Multicomponent synthesis of 2,4,5-trisubstituted imidazoles | Bi(OTf)3 proved to be an effective and non-toxic catalyst for the synthesis. | scirp.org |
The unique steric and electronic profile of this compound makes it a promising candidate for the development of novel metal-based catalysts with tailored reactivity and stability.
Catalysis in Carbon Dioxide Capture and Fixation Technologies
The capture and catalytic conversion of carbon dioxide (CO2) into valuable chemicals is a cornerstone of sustainable chemistry. Imidazole-based systems have shown considerable promise in this area. They can act as catalysts for the fixation of CO2, particularly in the synthesis of cyclic carbonates from epoxides, a 100% atom-economical reaction.
The catalytic cycle often involves the imidazole moiety activating the epoxide, while a co-catalyst (like a halide salt) provides the nucleophile for ring-opening. The introduction of specific functional groups onto the imidazole ring can enhance catalytic efficiency. For instance, hydroxy-containing imidazole organocatalysts have been developed and shown to be highly efficient for CO2 fixation. rsc.org
More directly relevant, a nitrogen-rich covalent organic framework (COF) incorporating imidazole units has been shown to not only capture CO2 efficiently but also to catalyze the cycloaddition of CO2 and epoxides. ossila.com This dual functionality is highly desirable for integrated capture and utilization systems. The catalytic activity is attributed to the synergistic effect of the basic nitrogen sites within the framework.
The table below summarizes research findings on imidazole-based catalysts for CO2 fixation.
Table 3: Imidazole-Based Catalysts for CO2 Fixation
| Catalyst Type | Reaction | CO2 Source | Key Finding | Reference |
|---|---|---|---|---|
| Hydroxy-containing imidazole organocatalysts | Synthesis of cyclic carbonates from epoxides | Carbon Dioxide | Ionic derivatives performed as bifunctional catalysts with improved activity. | rsc.org |
The unique electronic properties conferred by the bis(trifluoromethyl) substitution pattern position this imidazole derivative as a compelling candidate for the design of next-generation catalysts for CO2 capture and valorization.
Theoretical and Computational Investigations of 4,5 Bis Trifluoromethyl Imidazole
Quantum Chemical Calculations: Electronic Structure, Reactivity Prediction, and Spectroscopic Property Modeling (e.g., DFT, HOMO-LUMO Analysis)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be invaluable tools for understanding the electronic structure, reactivity, and spectroscopic properties of 4,5-bis(trifluoromethyl)imidazole. These computational methods provide insights that complement experimental findings and aid in the rational design of new molecules with desired characteristics.
A key aspect of these investigations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comaimspress.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a higher propensity for chemical reactions. irjweb.comaimspress.com For imidazole (B134444) derivatives, this gap is instrumental in predicting their bioactivity. irjweb.com
DFT calculations have been used to determine the optimized geometry of imidazole-based compounds. dntb.gov.ua The B3LYP functional combined with a 6-311G(d,p) basis set is a commonly employed method for this purpose. dntb.gov.ua These calculations can also predict various reactivity descriptors, such as absolute electronegativity, absolute hardness, and the electrophilicity index, which provide a deeper understanding of the molecule's chemical behavior. irjweb.com
Furthermore, computational models are utilized to predict spectroscopic properties, such as NMR chemical shifts. For instance, quantum chemical calculations have been successfully used to predict the ¹⁹F NMR chemical shifts of various fluorinated organic molecules, including those containing trifluoromethyl groups. imperial.ac.uk These theoretical predictions can be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra. dntb.gov.ua The molecular electrostatic potential (MEP) is another important property derived from DFT calculations, which helps in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. aimspress.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural and Electronic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural and electronic characterization of this compound and its derivatives. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ¹⁹F, detailed information about the molecular structure, connectivity, and electronic environment can be obtained.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. hmdb.cachemicalbook.comchemicalbook.com In imidazole and its derivatives, the chemical shifts of the protons attached to the imidazole ring are sensitive to the substituents present. researchgate.netresearchgate.net For example, in a deuterated chloroform (B151607) solution, imidazole itself shows signals around 7.15 ppm and 7.73 ppm for the C-H protons, and a broad signal for the N-H proton at approximately 11.62 ppm. researchgate.net The presence of electron-withdrawing trifluoromethyl groups at the 4 and 5 positions would be expected to shift the remaining proton signals downfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule. chemicalbook.comrsc.orgspectrabase.com The carbon atoms of the imidazole ring and the trifluoromethyl groups will have characteristic chemical shifts. rsc.org The carbon atoms attached to the fluorine atoms will exhibit splitting in the ¹³C NMR spectrum due to C-F coupling, providing further structural confirmation. rsc.org
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds like this compound. colorado.edursc.org The ¹⁹F NMR spectrum shows signals corresponding to the fluorine atoms, and their chemical shifts are highly sensitive to the electronic environment. rsc.org The presence of two trifluoromethyl groups would typically result in a single resonance if they are chemically equivalent, or multiple resonances if they are not. The chemical shift values, often referenced against a standard like CFCl₃, provide valuable information about the electronic nature of the trifluoromethyl groups and their interaction with the imidazole ring. colorado.edu
Interactive Data Table: Representative NMR Data for Imidazole Derivatives
| Nucleus | Compound | Solvent | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Reference |
| ¹H | Imidazole | CDCl₃ | 7.73, 7.15, 11.62 | researchgate.net | ||
| ¹³C | Imidazole | chemicalbook.com | ||||
| ¹⁹F | 1-Nitro-4-(trifluoromethyl)benzene | CDCl₃ | -63.2 | s | rsc.org |
Note: The table provides representative data for related compounds to illustrate the typical chemical shift ranges. Specific data for this compound would require experimental measurement.
Vibrational Spectroscopy (FTIR, Raman) and X-ray Diffraction Analysis for Solid-State Characterization
Vibrational Spectroscopy (FTIR and Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. For this compound, characteristic bands would be expected for the N-H stretch, C=N stretch, C-N stretch, and the various vibrations of the trifluoromethyl groups. rsc.org These techniques are valuable for confirming the presence of these functional groups and for studying intermolecular interactions, such as hydrogen bonding, in the solid state. rsc.org
Computational Studies on Reaction Mechanisms and Mechanistic Pathways
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound and related compounds. researchgate.net By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most likely reaction pathways. nih.gov
Density Functional Theory (DFT) is a prominent computational method used for these mechanistic studies. nih.gov For instance, DFT calculations can be employed to investigate the conformational preferences of imidazole derivatives when they interact with other molecules, such as in biological systems. nih.gov These studies can reveal the key intermolecular interactions, like electrostatic interactions and hydrogen bonding, that govern the binding and reactivity of the molecule. nih.gov
Furthermore, computational studies can be used to explore the reaction mechanisms of various transformations involving the imidazole ring. This can include modeling the steps of a reaction, calculating the activation energies for different proposed pathways, and identifying the factors that control the regioselectivity and stereoselectivity of a reaction. Such computational insights are invaluable for optimizing reaction conditions and for designing new synthetic routes to novel imidazole derivatives. researchgate.net
Future Research Directions and Emerging Opportunities for 4,5 Bis Trifluoromethyl Imidazole Chemistry
Development of Sustainable and Green Synthetic Methodologies
The development of environmentally benign and efficient methods for the synthesis of 4,5-bis(trifluoromethyl)imidazole and its derivatives is a critical area of future research. While traditional synthetic routes exist, they often involve harsh reaction conditions, hazardous reagents, and generate significant waste. The principles of green chemistry offer a roadmap for developing more sustainable alternatives.
Future efforts will likely focus on:
Catalytic Systems: Exploring novel catalysts to improve reaction efficiency and reduce waste. This includes the use of reusable solid catalysts like zeolites, which have shown promise in the synthesis of other substituted imidazoles by offering advantages such as high yield, short reaction times, and easy catalyst recovery. nih.govrsc.org The use of non-toxic and readily available catalysts, such as bismuth(III) triflate, also presents an attractive green alternative. scirp.org
Alternative Reaction Media: Shifting from conventional volatile organic solvents to greener alternatives like water or ionic liquids. scispace.comresearchgate.net Sonication has also been explored as an energy-efficient method to promote the synthesis of imidazole (B134444) derivatives in aqueous media. scispace.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Multicomponent reactions (MCRs) are particularly promising in this regard, as they allow for the construction of complex molecules in a single step from simple precursors. scispace.comresearchgate.net
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields, often under solvent-free conditions, contributing to a greener process. ijpsr.com
| Green Chemistry Approach | Potential Benefits for this compound Synthesis |
| Reusable Catalysts | Reduced catalyst waste, lower costs, simplified purification. nih.govrsc.org |
| Aqueous Media | Elimination of hazardous organic solvents, improved safety profile. scispace.comresearchgate.net |
| Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures. researchgate.net |
| Microwave Irradiation | Faster reaction times, higher yields, energy efficiency. ijpsr.com |
Exploration of Novel Reactivity and Transformation Pathways
The electron-deficient nature of the this compound ring imparts unique reactivity that is ripe for exploration. Future research will likely delve into uncovering new chemical transformations and expanding the synthetic utility of this scaffold.
Key areas of investigation include:
C-H Functionalization: Developing methods for the direct functionalization of the C-H bonds of the imidazole ring. This would provide a more atom-economical and efficient way to introduce new substituents and build molecular complexity. Recent advances in C-H amination of imidazoles demonstrate the potential of this approach. acs.org
Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce a wider variety of aryl and alkyl groups onto the imidazole core. This will be crucial for the synthesis of new materials and biologically active compounds.
Ring-Opening and Rearrangement Reactions: Investigating the conditions under which the imidazole ring can undergo cleavage or rearrangement to form novel heterocyclic systems. The reaction of 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-ones with various nucleophiles has already shown the potential for forming diverse products like glycolurils and imidazooxazoles. researchgate.net
Detrifluoromethylation Reactions: Exploring controlled defluorination or detrifluoromethylation reactions to access new fluorinated imidazole derivatives with tailored electronic properties. A facile detrifluoromethylation has been observed when a related hydroxyimidazoline was treated with bases. researchgate.net
Rational Design of Next-Generation Materials with Tailored Properties
The unique electronic and physical properties of this compound make it an attractive component for the design of advanced materials with specific functions.
Future research in this area will focus on:
Organic Electronics: Incorporating the this compound unit into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The strong electron-withdrawing nature of the trifluoromethyl groups can be exploited to tune the electronic properties of materials, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The design of phenanthroimidazole-based materials for OLEDs showcases the potential of fluorinated imidazoles in this field. acs.org
Polymers and Advanced Materials: Using this compound as a monomer or a key building block for the synthesis of high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.
Sensors: Developing chemosensors based on this compound derivatives for the detection of specific analytes. The imidazole nitrogen atoms can act as binding sites, and the electronic properties of the ring can be modulated upon analyte binding, leading to a detectable signal. The rational design of imidazole-based AIEgens (Aggregation-Induced Emission luminogens) for multifunctional sensing highlights the potential in this area. researchgate.net
| Material Application | Role of this compound |
| Organic Electronics | Tuning of electronic properties (HOMO/LUMO levels). acs.org |
| High-Performance Polymers | Enhancing thermal stability and chemical resistance. |
| Chemosensors | Providing binding sites and signal transduction capabilities. researchgate.net |
Synergistic Approaches Combining Experimental and Computational Studies
The integration of computational chemistry with experimental work is a powerful strategy for accelerating the discovery and development of new chemistries and materials based on this compound.
Future research will benefit from:
Predictive Modeling: Using computational methods like Density Functional Theory (DFT) to predict the reactivity, electronic properties, and spectroscopic signatures of new this compound derivatives before their synthesis. mdpi.com This can help to guide experimental efforts and prioritize the most promising target molecules.
Mechanism Elucidation: Employing computational tools to investigate the mechanisms of reactions involving this compound, providing insights that can be used to optimize reaction conditions and develop new transformations.
Rational Design of Materials: Using molecular modeling to design new materials with tailored properties. For example, computational screening can be used to identify the best candidates for specific applications in organic electronics or sensing before committing to their synthesis and characterization. rsc.orgnih.gov The combination of experimental and computational guidance has been successfully used in the design of emitters for thermally activated delayed fluorescence. rsc.org
The synergy between experimental and computational approaches will be instrumental in unlocking the full potential of this compound chemistry, leading to the development of new synthetic methods, novel molecules with interesting reactivity, and advanced materials with tailored functionalities.
Q & A
Q. What are the key considerations for synthesizing 4,5-Bis(trifluoromethyl)imidazole in laboratory settings?
- Methodological Guidance : Synthesis of trifluoromethyl-substituted heterocycles often involves refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled conditions. For example, analogous triazole derivatives are synthesized via 18-hour reflux followed by reduced-pressure distillation and crystallization (water-ethanol mixture) to achieve moderate yields (~65%) . Adapting this approach, researchers should optimize reaction times, solvent systems (e.g., ethanol with glacial acetic acid as a catalyst), and stoichiometric ratios of substituted aldehydes to enhance yield. Post-reaction purification via recrystallization or column chromatography is critical for isolating the target compound.
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Guidance : Combine multiple analytical techniques:
- Melting Point Analysis : Compare observed melting points (e.g., 141–143°C for analogous compounds) with literature values to assess purity .
- Spectroscopy : Use / NMR to confirm substituent positions and trifluoromethyl group integration. IR spectroscopy can identify functional groups (e.g., C-F stretches at 1100–1200 cm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
Q. What safety protocols should be implemented when handling this compound due to its potential hazards?
- Methodological Guidance :
- Engineering Controls : Use local exhaust ventilation to minimize inhalation exposure, particularly during reflux or distillation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Waste Management : Classify waste as environmentally hazardous (UN 3077) and dispose via certified facilities .
- Training : Conduct hazard communication sessions aligned with NIOSH Control Banding guidelines .
Advanced Research Questions
Q. What computational methods are suitable for elucidating the reaction mechanisms involving this compound?
- Methodological Guidance :
- Ab Initio Calculations : Perform DFT studies (e.g., 6-31G* basis sets) to model reaction pathways, such as [4+2] cycloadditions. Protonation of intermediates (e.g., hydrazono derivatives) can be simulated to identify transition states and activation energies .
- Molecular Dynamics : Simulate solvent effects (e.g., ethanol or DMSO) on reaction kinetics using software like Gaussian or ORCA.
Q. How can thermal decomposition studies inform the stability profile of this compound under varying conditions?
- Methodological Guidance :
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N) to determine decomposition thresholds.
- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting, sublimation) and correlate with structural stability.
- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy () for decomposition, as demonstrated for related imidazole derivatives .
Q. What strategies can resolve contradictions in spectroscopic data when analyzing derivatives of this compound?
- Methodological Guidance :
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities in peak assignments.
- Crystallography : Perform single-crystal X-ray diffraction to unambiguously confirm molecular geometry and substituent positions.
- Isotopic Labeling : Use - or -labeled precursors to trace reaction pathways and validate proposed mechanisms .
Q. How can researchers design experiments to study the electronic effects of trifluoromethyl groups on imidazole reactivity?
- Methodological Guidance :
- Electrochemical Studies : Conduct cyclic voltammetry to assess redox behavior influenced by electron-withdrawing trifluoromethyl groups.
- Hammett Analysis : Correlate substituent constants () with reaction rates (e.g., nucleophilic aromatic substitution) to quantify electronic effects.
- Spectroscopic Probes : Use UV-Vis spectroscopy to monitor charge-transfer interactions in donor-acceptor complexes involving the imidazole core .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
